molecular formula C9H12N4O5S B2589670 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034465-12-6

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2589670
CAS No.: 2034465-12-6
M. Wt: 288.28
InChI Key: JNNQAEFWHRCLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a central regulator of centriole duplication. By specifically targeting PLK4, this compound induces mitotic defects and p53-mediated senescence in proliferating cells, providing a powerful chemical tool for probing the mechanisms of centriole biology and genomic instability. Its primary research value lies in the investigation of cancers characterized by centriole amplification, as targeted PLK4 inhibition has been shown to suppress the growth of certain tumor models. Studies utilizing this inhibitor have been instrumental in validating PLK4 as a therapeutic target and elucidating its role in cell cycle progression and tumorigenesis , making it a critical compound for exploratory oncology and molecular pharmacology research.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5S/c1-12-5-7(4-10-12)19(16,17)11-2-3-13-8(14)6-18-9(13)15/h4-5,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNQAEFWHRCLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a pyrazole ring and a sulfonamide group. The presence of the oxazolidinone moiety enhances its pharmacological potential. Its IUPAC name is N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzyme activities by binding to the active sites, thereby blocking substrate access.
  • Antimicrobial Properties : Similar compounds in the pyrazole-sulfonamide class have demonstrated antibacterial and antifungal activities, suggesting potential therapeutic applications in infectious diseases .

Antiproliferative Activity

Research has indicated that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative effects against various cancer cell lines. A study conducted on new pyrazole derivatives showed that they did not exhibit cytotoxicity against U937 cells, highlighting their selective activity against cancer cells without harming normal cells .

Antiparasitic Activity

This compound has been investigated for its potential as a therapeutic agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the compound have improved its ability to penetrate the blood-brain barrier, enhancing its efficacy against both hemolymphatic and central nervous system stages of the disease .

Table 1: Summary of Biological Activities

Activity Description Reference
AntiproliferativeExhibits selective inhibition on cancer cell lines without cytotoxic effects
AntimicrobialPotential activity against bacterial and fungal infections
AntiparasiticEffective against Trypanosoma brucei with modifications for CNS penetration
Enzyme InhibitionInhibits specific enzymes related to disease mechanisms

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring and a sulfonamide group. Its synthesis typically involves multi-step organic reactions that require precise control of reaction conditions to yield high-purity products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Key Steps in Synthesis:

  • Formation of the Pyrazole Ring: The pyrazole moiety can be synthesized through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Sulfonamide Coupling: The sulfonamide group is introduced via coupling reactions with sulfonyl chlorides under basic conditions.
  • Characterization: The final product is characterized using spectroscopic methods to confirm its identity and purity.

Biological Activities

Research has highlighted several biological activities associated with N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide. These include:

  • Antiproliferative Activity: Studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines, such as U937 cells. The half-maximal inhibitory concentration (IC50) values indicate their potency in inhibiting cell growth without exhibiting cytotoxicity .
  • Antimicrobial Properties: This compound class shows promise as antimicrobial agents against a range of bacteria and fungi. For example, specific derivatives have been shown to possess low minimum inhibitory concentration (MIC) values against pathogens like Bacillus subtilis and Mycobacterium tuberculosis, indicating strong antibacterial activity .

Potential Applications

Given its unique chemical structure and biological properties, this compound has several potential applications:

  • Drug Development: The compound can serve as a lead structure for developing new pharmaceuticals targeting various diseases, particularly cancers and infections.
  • Enzyme Inhibition Studies: Its mechanism of action may involve inhibiting specific enzymes or receptors, making it valuable in studying enzyme kinetics and receptor-ligand interactions.
  • Chemical Biology Research: The compound can be utilized in chemical biology to explore cellular pathways and mechanisms underlying disease processes.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a series of pyrazole-4-sulfonamide derivatives on U937 cells. The results indicated that these compounds could inhibit cell proliferation significantly without causing cytotoxic effects, supporting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new pyrazole-based aryl sulfonamides aimed at antimicrobial applications. The study revealed that certain derivatives exhibited potent antibacterial activity against Bacillus subtilis, outperforming traditional antibiotics like chloramphenicol .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Series Sulfonamide Inhibitors

The H-series compounds () share a sulfonamide backbone but differ in substituents. For example:

  • H-8 hydrochloride: Contains a methylaminoethyl group and an isoquinoline ring.
  • H-9 hydrochloride: Features an aminoethyl group instead of methylaminoethyl.
  • H-89: Includes a p-bromocinnamylaminoethyl group, enhancing lipophilicity.

Key Differences :

Compound Substituent Modifications Biological Target
Target Compound 2,4-Dioxooxazolidine + methylpyrazole Hypothesized kinase inhibition
H-8/H-9/H-89 () Isoquinoline-based sulfonamides Protein kinase A/C (PKA/PKC)
Chromene-Pyrazole Sulfonamide Derivatives

describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which integrates a chromenone-pyrimidine-pyrazole hybrid structure.

Comparison :

  • Structural Similarity : Both compounds use a pyrazole-sulfonamide scaffold.
  • Divergence: The chromenone-pyrimidine moiety in ’s compound likely enhances DNA intercalation or topoisomerase inhibition, whereas the target compound’s oxazolidinedione group may favor kinase or protease binding .
  • Synthetic Complexity: The chromenone derivative requires multi-step Suzuki-Miyaura coupling (as in Example 53, ), whereas the target compound’s synthesis may involve simpler oxazolidinone ring formation.
Pyridinyl-Pyrazole Sulfonamides

highlights N-(2-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide, a dual pyrazole-pyridine sulfonamide.

Key Contrasts :

  • Pharmacophore Design : The compound uses a pyridine linker for rigidity and π-π stacking, while the target compound employs a flexible ethyl-oxazolidinedione chain.
  • Biological Activity : Pyridinyl-pyrazole sulfonamides in were optimized for anticancer activity via kinase inhibition (e.g., VEGFR-2), whereas the target compound’s oxazolidinedione group could modulate solubility or allosteric effects .
Cannabinoid Receptor-Targeting Sulfonamides

However, structural analogs like WIN 55212-2 (a aminoalkylindole) and HU-210 (a classical cannabinoid) highlight the importance of substituent stereochemistry and lipophilicity in receptor subtype (CB1 vs. CB2) selectivity.

Relevance to Target Compound :

Physicochemical Data
Property Target Compound (Predicted) Chromenone Derivative ()
Molecular Weight ~325 g/mol 589.1 g/mol
Melting Point Not reported 175–178°C
Solubility Moderate (polar aprotic) Low (lipophilic chromenone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.